molecular formula C7H7BrN2O B13106037 (S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile

(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile

Cat. No.: B13106037
M. Wt: 215.05 g/mol
InChI Key: MOWOXGPPGXNNSV-YFKPBYRVSA-N
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Description

(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of furan using molecular bromine in a solvent like dichloromethane . The resulting 5-bromofuran is then subjected to a series of reactions to introduce the amino and nitrile groups, often involving intermediates such as 5-bromofuran-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signal transduction pathways that regulate cell proliferation, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This combination of functional groups provides versatility in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromofuran-2-yl)propanenitrile

InChI

InChI=1S/C7H7BrN2O/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5H,3,10H2/t5-/m0/s1

InChI Key

MOWOXGPPGXNNSV-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)[C@H](CC#N)N

Canonical SMILES

C1=C(OC(=C1)Br)C(CC#N)N

Origin of Product

United States

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